molecular formula C10H7N3O B15327089 1-(4-isocyanatophenyl)-1H-pyrazole

1-(4-isocyanatophenyl)-1H-pyrazole

Cat. No.: B15327089
M. Wt: 185.18 g/mol
InChI Key: HZTDFFMSOZFQMH-UHFFFAOYSA-N
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Description

1-(4-Isocyanatophenyl)-1H-pyrazole is a heterocyclic compound featuring a reactive isocyanate group, serving as a versatile building block in organic synthesis and medicinal chemistry research. The isocyanate (-N=C=O) moiety is highly electrophilic and readily undergoes reactions with nucleophiles such as amines and alcohols to form urea and urethane linkages, respectively . This reactivity is exploited in the synthesis of more complex molecules, including the development of novel polymers, coatings, and adhesives . Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . As part of this important class of compounds, 1-(4-isocyanatophenyl)-1H-pyrazole provides researchers with a key intermediate for constructing potential pharmacologically active molecules, such as tubulin inhibitors studied for their anticancer cytotoxicity or compounds with antimicrobial and antioxidant properties . This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. Not for human or therapeutic use.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

1-(4-isocyanatophenyl)pyrazole

InChI

InChI=1S/C10H7N3O/c14-8-11-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H

InChI Key

HZTDFFMSOZFQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-isocyanatophenyl)-1H-pyrazole typically involves the reaction of 4-aminophenylpyrazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

[ \text{4-Aminophenylpyrazole} + \text{Phosgene} \rightarrow \text{1-(4-Isocyanatophenyl)-1H-pyrazole} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of 1-(4-isocyanatophenyl)-1H-pyrazole can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isocyanatophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.

    Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Polyols: Used in the production of polyurethanes.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

1-(4-Isocyanatophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polyurethanes, which are used in various industrial applications such as foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-(4-isocyanatophenyl)-1H-pyrazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-isocyanatophenyl)-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, reactivity, spectral properties, and applications.

Substituent Effects on Reactivity and Electronic Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Electronic Effects
1-(4-Isocyanatophenyl)-1H-pyrazole -NCO (C4 of phenyl) C₁₂H₁₁N₃O 213.24 Strong electron-withdrawing effect enhances electrophilic substitution at meta positions; reacts with nucleophiles (e.g., amines) to form urea linkages .
3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole -NCO (C4 of phenyl), -CH₃ (N1) C₁₁H₁₀N₃O 200.22 Methyl group at N1 increases steric hindrance, potentially reducing reactivity in nucleophilic additions compared to the parent compound .
1-(4-Methoxyphenyl)-1H-pyrazole -OCH₃ (C4 of phenyl) C₁₀H₁₀N₂O 174.20 Methoxy group is electron-donating, directing electrophilic substitution to ortho/para positions; less reactive toward nucleophiles compared to isocyanate derivatives .
1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole -Br (C4 of phenyl), -CF₃ (C3), -CH₃ (C5) C₁₇H₁₂BrF₃N₂ 385.19 Bromine acts as a leaving group, enabling cross-coupling reactions; CF₃ enhances electron-withdrawing effects but lacks the nucleophilic reactivity of -NCO .

Spectral Data Comparison

  • IR Spectroscopy: 1-(4-Isocyanatophenyl)-1H-pyrazole exhibits a characteristic NCO stretch at ~2270 cm⁻¹, absent in non-isocyanate analogs . Methoxy-substituted derivatives (e.g., 1-(4-methoxyphenyl)-1H-pyrazole) show C-O stretches at ~1250 cm⁻¹ .
  • ¹H NMR :
    • The isocyanate group deshields adjacent protons, shifting aromatic protons to δ 7.5–8.0 ppm .
    • Methoxy groups in 1-(4-methoxyphenyl)-1H-pyrazole result in a singlet at δ 3.8 ppm for -OCH₃ .
  • Mass Spectrometry :
    • Molecular ion peaks for isocyanate derivatives (e.g., m/z = 213 for 1-(4-isocyanatophenyl)-1H-pyrazole) align with their molecular weights , while brominated analogs (e.g., m/z = 385 for 1-(4-bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole) exhibit isotopic patterns due to bromine .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-isocyanatophenyl)-1H-pyrazole, and how can purification challenges be addressed?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 4-aminophenyl precursors. A common route involves reacting 4-nitrophenylpyrazole with phosgene or its equivalents to introduce the isocyanate group. Purification is challenging due to its oily nature (boiling point: 324.8°C at 760 mmHg). Methods include fractional distillation under reduced pressure or silica gel chromatography using ethyl acetate/hexane gradients. Monitoring via TLC (Rf ~0.5 in 1:1 EA/Hex) ensures purity .

Key Physical Properties
Molecular Weight: 213.24 g/mol
Density: 1.15 g/cm³
Boiling Point: 324.8°C
Storage: -10°C (to prevent degradation)

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-isocyanatophenyl)-1H-pyrazole?

Structural confirmation requires a combination of:

  • NMR : 1^1H and 13^13C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and the isocyanate carbon (δ ~120 ppm).
  • IR : A sharp peak at ~2250 cm1^{-1} confirms the N=C=O stretch.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 213.24 (M+^+) and fragmentation patterns matching the pyrazole-isocyanate structure. X-ray crystallography is less common due to the compound’s oily state but may be attempted with cryogenic techniques .

Advanced Research Questions

Q. How does the reactivity of the isocyanate group in 1-(4-isocyanatophenyl)-1H-pyrazole compare to other aryl isocyanates in nucleophilic additions?

The electron-withdrawing pyrazole ring enhances the electrophilicity of the isocyanate group, accelerating reactions with amines, alcohols, or thiols. For example, urea derivatives form rapidly with aliphatic amines (e.g., benzylamine) in dichloromethane at 0–25°C. Kinetic studies using 13^{13}C NMR show a 2–3× faster reaction rate compared to phenyl isocyanate. Reaction progress is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What computational approaches are suitable for modeling the electronic properties of 1-(4-isocyanatophenyl)-1H-pyrazole?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict the compound’s HOMO-LUMO gap (~4.1 eV), indicating moderate reactivity. Molecular docking studies using AutoDock Vina reveal potential interactions with biological targets (e.g., kinases) via hydrogen bonding between the isocyanate group and active-site residues. The InChIKey UMLKVWYKGPVEGG-UHFFFAOYSA-N (PubChem CID: 24229759) facilitates database integration for virtual screening .

Q. How can contradictory thermal stability data from thermogravimetric analysis (TGA) be resolved?

Discrepancies in decomposition temperatures (e.g., 250°C vs. 300°C) may arise from impurities or experimental conditions. Recommendations:

  • Perform TGA under inert gas (N₂ or Ar) at a heating rate of 10°C/min.
  • Couple with Differential Scanning Calorimetry (DSC) to detect phase transitions.
  • Validate purity via elemental analysis (C, H, N) and compare with theoretical values (C: 67.60%, H: 5.15%, N: 19.71%) .

Q. What strategies are effective for studying the biological activity of 1-(4-isocyanatophenyl)-1H-pyrazole derivatives?

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR or JAK2) using fluorescence-based ADP-Glo™ assays.
  • SAR studies : Modify the pyrazole substituents (e.g., methyl groups at positions 3 and 5) to assess impact on IC₅₀ values.
  • Metabolic stability : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation. Related pyrazole derivatives show antimicrobial activity (MIC ~10 µM against S. aureus), suggesting potential for further optimization .

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